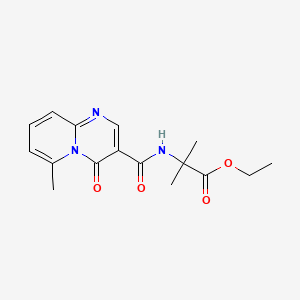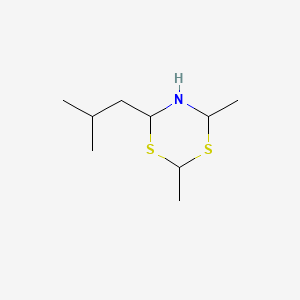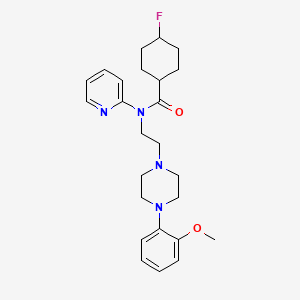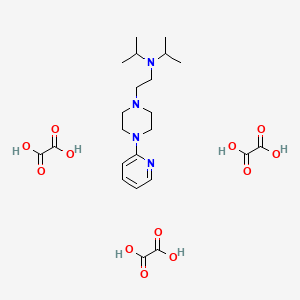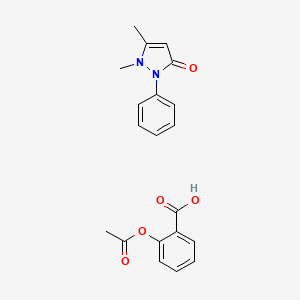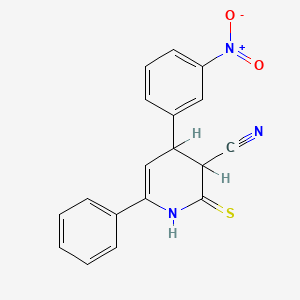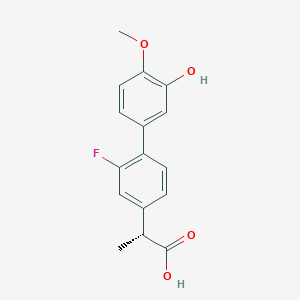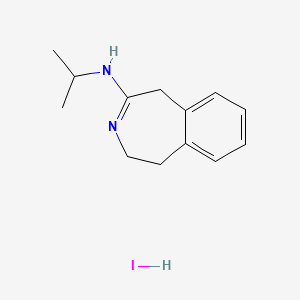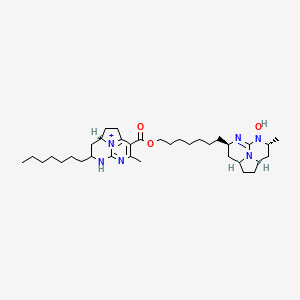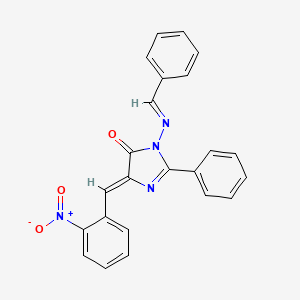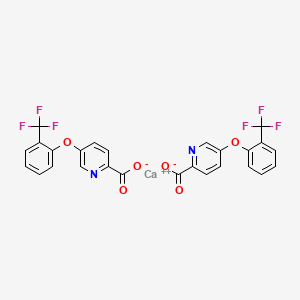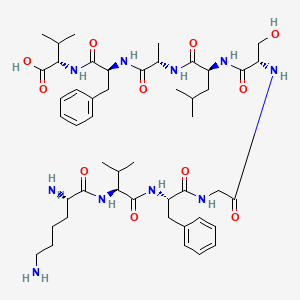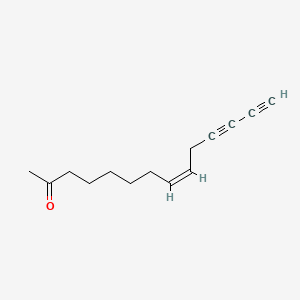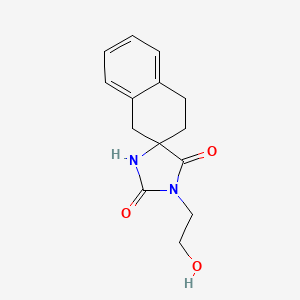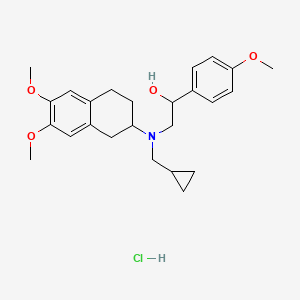
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride is a complex organic compound with a molecular formula of C25H34ClNO3 . This compound is known for its intricate structure, which includes a benzenemethanol core, a cyclopropylmethyl group, and a tetrahydro-6,7-dimethoxy-2-naphthalenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s properties .
Chemical Reactions Analysis
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methoxy-, hydrochloride stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Benzenemethanol, alpha-[[propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino]methyl]-, hydrochloride
- Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride .
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each one unique in its applications and effects.
Properties
CAS No. |
116680-65-0 |
|---|---|
Molecular Formula |
C25H34ClNO4 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-[cyclopropylmethyl-(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H33NO4.ClH/c1-28-22-10-7-18(8-11-22)23(27)16-26(15-17-4-5-17)21-9-6-19-13-24(29-2)25(30-3)14-20(19)12-21;/h7-8,10-11,13-14,17,21,23,27H,4-6,9,12,15-16H2,1-3H3;1H |
InChI Key |
RSCUPSFHDJWLKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN(CC2CC2)C3CCC4=CC(=C(C=C4C3)OC)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


